Dimethyldioxirane

Catalog No.
S569954
CAS No.
74087-85-7
M.F
C3H6O2
M. Wt
74.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyldioxirane

CAS Number

74087-85-7

Product Name

Dimethyldioxirane

IUPAC Name

3,3-dimethyldioxirane

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C3H6O2/c1-3(2)4-5-3/h1-2H3

InChI Key

FFHWGQQFANVOHV-UHFFFAOYSA-N

SMILES

CC1(OO1)C

Synonyms

3,3-dimethyldioxirane, dimethyldioxirane, DMDO

Canonical SMILES

CC1(OO1)C

Dimethyldioxirane (DMDO, CAS 74087-85-7) is a highly selective, electrophilic oxidant typically utilized as a dilute solution in acetone. Recognized as a premier reagent for mild, neutral epoxidations and heteroatom oxidations, DMDO is distinguished by its ability to transfer oxygen with strict stereospecificity while generating only volatile acetone as a byproduct [1]. For procurement and process chemistry, DMDO represents a critical upgrade over traditional peracids when handling acid-sensitive substrates, as it bypasses the need for complex basic aqueous workups and prevents the degradation of hydrolytically labile intermediates [2].

Substituting DMDO with common industrial peracids like m-chloroperoxybenzoic acid (mCPBA) or peracetic acid introduces severe process limitations, primarily the generation of acidic byproducts (e.g., m-chlorobenzoic acid) that catalyze the ring-opening of sensitive epoxides and necessitate time-consuming basic aqueous extractions [1]. While methyl(trifluoromethyl)dioxirane (TFDO) offers higher reactivity for unactivated C-H bonds, it requires highly expensive 1,1,1-trifluoroacetone as a precursor, making it commercially unviable for standard epoxidations. Consequently, DMDO remains the only practical choice for achieving neutral, high-yield oxidations with zero-residue, solvent-evaporation-only workups [2].

Yield Preservation in Acid-Sensitive Epoxidations

When oxidizing acid-sensitive substrates, traditional peracids often degrade the target molecule. Comparative studies demonstrate that DMDO achieves near-quantitative yields under neutral conditions, whereas mCPBA frequently causes epoxide ring-opening due to the in situ generation of m-chlorobenzoic acid [1]. For example, in the synthesis of highly sensitive targets like aflatoxin B1 precursors or glycal epoxides, DMDO prevents hydrolytic degradation, securing intact epoxide products that are otherwise lost or severely diminished when using mCPBA [2].

Evidence DimensionEpoxide yield and structural integrity
Target Compound DataNear-quantitative yield (>95%) with intact epoxide under neutral conditions
Comparator Or BaselinemCPBA (frequent ring-opening and yield loss due to acidic byproduct)
Quantified DifferenceElimination of acid-catalyzed degradation, leading to dramatically higher isolated yields for sensitive substrates
ConditionsRoom temperature or below (-20 to 20 °C), neutral acetone solution

Crucial for procuring an oxidant for the synthesis of hydrolytically labile pharmaceutical intermediates where mCPBA causes unacceptable product loss.

Post-Reaction Workup and Process Efficiency

A major procurement driver for DMDO is its exceptional processability. The sole byproduct of DMDO oxidation is volatile acetone, which can be removed entirely via simple solvent evaporation[1]. In contrast, oxidations using mCPBA generate solid m-chlorobenzoic acid, which requires multi-step basic aqueous washing to remove. This aqueous workup not only extends processing time but also risks the hydrolysis of sensitive compounds [2]. The 'evaporation-only' workup of DMDO drastically reduces downstream solvent waste and labor.

Evidence DimensionByproduct removal process
Target Compound DataVolatile acetone byproduct (removed via simple evaporation)
Comparator Or BaselinemCPBA (generates solid m-chlorobenzoic acid requiring basic aqueous extraction)
Quantified Difference100% elimination of aqueous extraction steps and associated solvent waste
ConditionsStandard laboratory or pilot-scale oxidation workflows

Significantly accelerates downstream processing and reduces solvent waste, making it highly attractive for scalable intermediate synthesis.

Reactivity vs. Cost-Efficiency Profiling Against TFDO

While both DMDO and TFDO are dioxiranes, their procurement profiles differ vastly. Computational and experimental analyses show that TFDO has an activation barrier approximately 7.5 kcal/mol lower than DMDO, making it ~10^5 times more reactive [1]. However, TFDO requires the highly expensive precursor 1,1,1-trifluoroacetone. DMDO, synthesized from inexpensive standard acetone and Oxone, provides sufficient electrophilic oxygen-transfer capacity for all standard epoxidations and heteroatom oxidations at a fraction of the cost[1].

Evidence DimensionActivation barrier and precursor economics
Target Compound DataHigher activation barrier but utilizes low-cost acetone precursor
Comparator Or BaselineTFDO (~7.5 kcal/mol lower activation barrier, ~10^5 faster rate, but requires expensive 1,1,1-trifluoroacetone)
Quantified DifferenceOrders of magnitude lower precursor cost while maintaining quantitative epoxidation efficiency for standard alkenes
ConditionsGas-phase and solution-phase epoxidation kinetics

Justifies the selection of DMDO as the standard, cost-effective dioxirane for routine oxidations, reserving TFDO strictly for unactivated C-H bond functionalization.

Polymer Functionalization and Gelation Avoidance

In materials science, functionalizing low-unsaturation polymers like butyl rubber requires oxidants that do not induce cross-linking or degradation. DMDO achieves fast, efficient epoxidation of butyl rubber without generating ring-opened or gelation byproducts [1]. When mCPBA is used, the high cost of the reagent and the time-consuming removal of excess mCPBA and benzoic acid from the highly viscous organic polymer solution present severe manufacturing bottlenecks [1]. DMDO eliminates these contamination and extraction issues entirely.

Evidence DimensionPolymer epoxidation efficiency and byproduct extraction
Target Compound DataFast epoxidation with zero gelation and no extraction required (volatile byproduct)
Comparator Or BaselinemCPBA (requires time-consuming extraction of benzoic acid from viscous polymer solutions)
Quantified DifferenceComplete avoidance of ring-opened gelation products and elimination of polymer-phase basic extractions
ConditionsEpoxidation of butyl rubber in organic solvent

Critical for industrial buyers and materials scientists scaling up the modification of elastomers where viscous aqueous workups are physically impractical.

Synthesis of Acid-Sensitive Pharmaceutical Intermediates

DMDO is the optimal choice for epoxidizing substrates that degrade under acidic conditions, such as glycal epoxides and aflatoxin precursors, where its neutral reaction profile and simple evaporation workup preserve structural integrity [1].

Late-Stage Oxidation in Complex Natural Product Synthesis

In multi-step syntheses where aqueous workups risk hydrolyzing delicate functional groups or causing yield loss, DMDO's volatile acetone byproduct allows for zero-residue, solvent-removal-only isolation [1].

Functionalization of Viscous Elastomers and Polymers

For materials like butyl rubber, DMDO enables clean epoxidation without the gelation or ring-opening side reactions caused by peracids, bypassing the nearly impossible task of extracting solid byproducts from viscous polymer solutions [2].

XLogP3

0.6

UNII

R5RAT196DJ

Other CAS

74087-85-7

Wikipedia

Dimethyldioxirane

Dates

Last modified: 02-18-2024

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